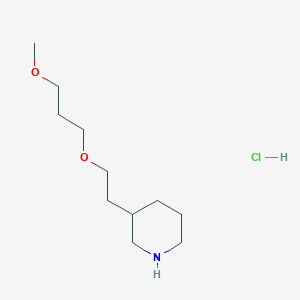

n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” is not explicitly detailed in the search results. Therefore, it’s recommended to refer to scientific literature or contact a chemical supplier for specific synthesis procedures .Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” is not directly provided in the search results. For accurate molecular structure, it’s suggested to refer to databases like PubChem or consult with a chemist .Chemical Reactions Analysis

The specific chemical reactions involving “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” are not provided in the search results. For detailed chemical reaction analysis, it’s recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” are not explicitly mentioned in the search results. For comprehensive information, it’s suggested to refer to a Material Safety Data Sheet (MSDS) or similar resources .Scientific Research Applications

Analytical Profiles in Biological Matrices

De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013) conducted a study focusing on the characterization of psychoactive arylcyclohexylamines, which include n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. They developed and validated an analytical method using high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection for the determination of these compounds in biological matrices such as blood, urine, and vitreous humor. This research contributes to understanding the analytical profiles of such compounds in various biological substances (De Paoli et al., 2013).

Molecular Characterization and Inhibition Studies

A study by Hiebert, C., & Silverman, R. (1988) explored the inhibition properties of compounds structurally similar to n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. They synthesized analogues of N,N-dimethylcinnamylamine and tested them as inhibitors and inactivators of monoamine oxidase (MAO). This research offers insights into the molecular interactions and potential inhibition mechanisms of these compounds (Hiebert & Silverman, 1988).

Thermodynamic Properties

In the domain of physical chemistry, Verevkin, S., & Emel̀yanenko, V. (2015) measured the vapor pressures of cyclohexanamine derivatives, including n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride, using the transpiration method. They derived the molar enthalpies of vaporization from these measurements, contributing to the thermodynamic data available for such compounds (Verevkin & Emel̀yanenko, 2015).

Pharmacological Profiles and Binding Properties

Roth, B., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013) determined the pharmacological profiles of novel ketamine and phencyclidine analogues, including n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. Their study revealed significant affinities for these compounds at the PCP-site on the glutamate NMDA receptor, which may explain their psychotomimetic effects in human users. This research provides valuable information on the receptor binding characteristics of these compounds (Roth et al., 2013).

Chemical Isolation and Synthesis

Furegati, M., & Nocito, S. (2017) described a method for isolating a specific enantiomer of 2-Methyl-1-cyclohexanamine, which is structurally related to n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. Their work focused on the crystallization method through diastereomeric salt formation, highlighting the importance of stereochemistry in the synthesis and isolation of such compounds (Furegati & Nocito, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

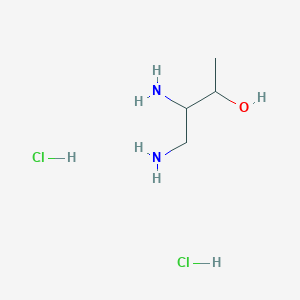

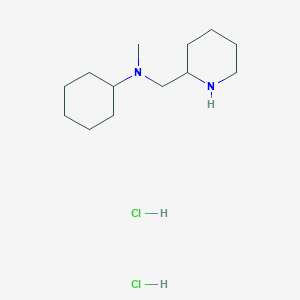

N-methyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-15(13-5-3-2-4-6-13)11-12-7-9-14-10-8-12;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGEVDNTWWJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

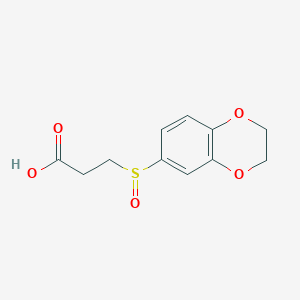

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)

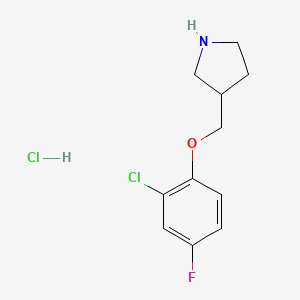

![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

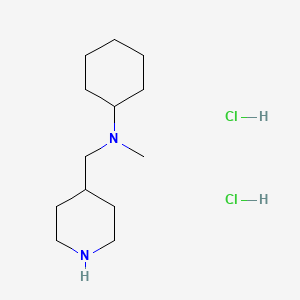

![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)

![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)

![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)